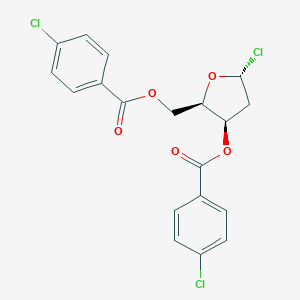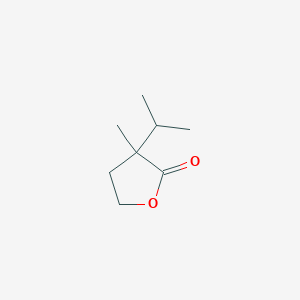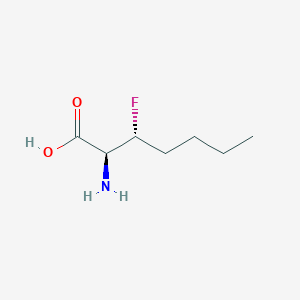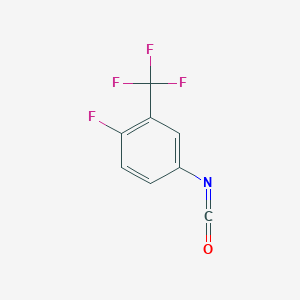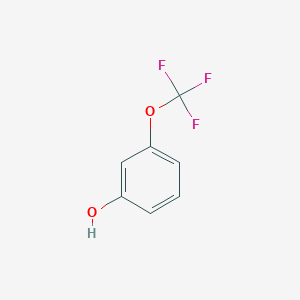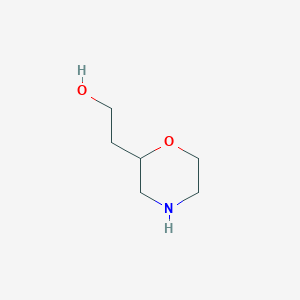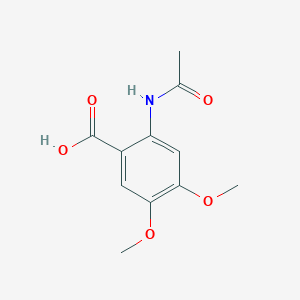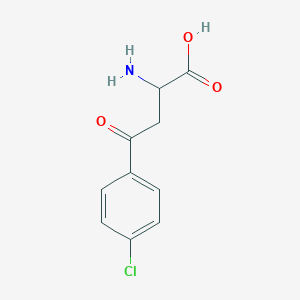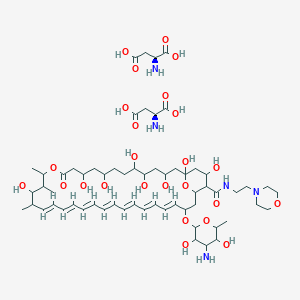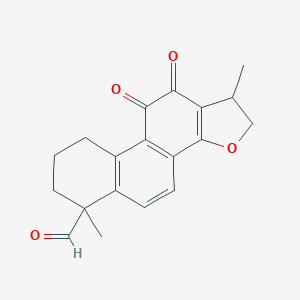
Tanshinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tanshinaldehyde is a natural compound extracted from the roots of Salvia miltiorrhiza, a traditional Chinese herb used for the treatment of cardiovascular and cerebrovascular diseases. Tanshinaldehyde has attracted significant attention due to its pharmacological properties, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of tanshinaldehyde is complex and varies depending on the target. Tanshinaldehyde exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Tanshinaldehyde induces apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins. Tanshinaldehyde also protects neurons by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and reducing the production of reactive oxygen species (ROS).
Biochemische Und Physiologische Effekte
Tanshinaldehyde has various biochemical and physiological effects. Tanshinaldehyde reduces the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and inhibits the expression of COX-2 and iNOS. Tanshinaldehyde also induces apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. Moreover, tanshinaldehyde reduces oxidative stress and inflammation in the brain, which protects neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
Tanshinaldehyde has several advantages for lab experiments. It is a natural compound that can be easily extracted or synthesized. Tanshinaldehyde has been extensively studied for its pharmacological properties, which makes it a well-characterized compound. However, tanshinaldehyde has some limitations for lab experiments. It has low solubility in water, which makes it difficult to dissolve in cell culture media. Moreover, tanshinaldehyde has poor stability in solution, which requires special storage conditions.
Zukünftige Richtungen
For the study of tanshinaldehyde include investigating its therapeutic potential and exploring its mechanisms of action in more detail.
Wissenschaftliche Forschungsanwendungen
Tanshinaldehyde has been extensively studied for its pharmacological properties. Studies have shown that tanshinaldehyde has anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Tanshinaldehyde also has anti-tumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Moreover, tanshinaldehyde has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
142694-58-4 |
|---|---|
Produktname |
Tanshinaldehyde |
Molekularformel |
C19H18O4 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
1,6-dimethyl-10,11-dioxo-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C19H18O4/c1-10-8-23-18-12-5-6-13-11(4-3-7-19(13,2)9-20)15(12)17(22)16(21)14(10)18/h5-6,9-10H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
JRMAMBGELPWLSV-UHFFFAOYSA-N |
SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C=O |
Kanonische SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C=O |
Synonyme |
tanshinaldehyde |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



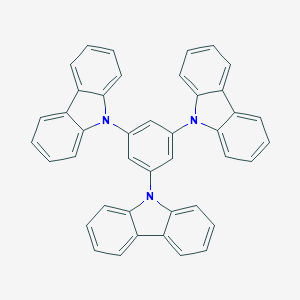
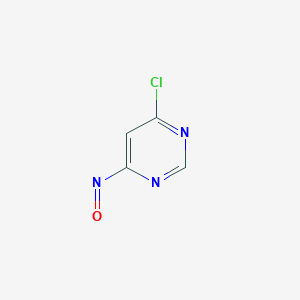
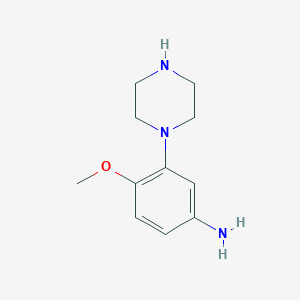
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B139498.png)
